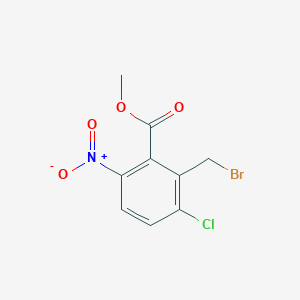

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate

説明

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4 It is a derivative of benzoic acid and contains bromomethyl, chloro, and nitro functional groups

特性

IUPAC Name |

methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-16-9(13)8-5(4-10)6(11)2-3-7(8)12(14)15/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIHMGGBWHFYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro group. Finally, bromomethylation is carried out to introduce the bromomethyl group. Each step requires specific reagents and conditions:

Nitration: Methyl benzoate is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 3-nitrobenzoate.

Chlorination: The nitro compound is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

Bromomethylation: The final step involves the reaction of the chlorinated nitro compound with bromomethyl reagents, such as bromomethyl acetate, in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromomethyl group.

Reduction: The primary product is Methyl 2-(aminomethyl)-3-chloro-6-nitrobenzoate.

Oxidation: Products include Methyl 2-(formyl)-3-chloro-6-nitrobenzoate and Methyl 2-(carboxyl)-3-chloro-6-nitrobenzoate.

科学的研究の応用

Organic Synthesis

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals. The bromomethyl group can undergo nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is utilized in designing and synthesizing potential drug candidates. Its structure allows for interactions with specific enzymes and receptors, which is crucial for developing targeted therapies. For example, studies have shown that it can act as an enzyme inhibitor, modulating biological pathways relevant to disease mechanisms.

Case Study: Enzyme Inhibition

Research has indicated that Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate inhibits certain kinases involved in cancer progression. The inhibition of these pathways suggests potential therapeutic applications in oncology, particularly in targeting cancers that rely on these kinases for growth and survival.

Biological Studies

The compound is also employed in biological studies to investigate enzyme inhibition and receptor binding. It has been used in assays to explore its effects on various biochemical pathways, providing insights into its potential therapeutic roles.

Genotoxicity Assessment

A notable aspect of this compound is its genotoxicity. Evaluated using the Ames test, it demonstrated significant mutagenic activity, raising concerns about its safety in pharmaceutical formulations. This highlights the importance of assessing the biological safety profile of compounds used in drug development.

Industrial Applications

In industrial settings, Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is utilized in producing specialty chemicals and materials with specific properties. Its reactivity makes it suitable for creating compounds with desired functionalities for various applications.

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

作用機序

The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, affecting cellular processes.

類似化合物との比較

Similar Compounds

- Methyl 2-(chloromethyl)-3-chloro-6-nitrobenzoate

- Methyl 2-(bromomethyl)-4-chloro-6-nitrobenzoate

- Methyl 2-(bromomethyl)-3-chloro-5-nitrobenzoate

Uniqueness

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with biological targets. The combination of bromomethyl, chloro, and nitro groups provides a versatile platform for various chemical transformations and applications.

生物活性

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and analytical methods used to study this compound.

Chemical Structure and Synthesis

Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is characterized by the presence of a bromomethyl group, a chloro substituent, and a nitro group on a benzoate framework. The synthesis of this compound typically involves bromination and nitration reactions on the benzoate derivative, which can be achieved using various reagents under controlled conditions.

Genotoxicity

One of the notable biological activities of methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is its genotoxicity. A study confirmed that this compound is a genotoxic impurity, which was evaluated using the Ames test. This test assesses the mutagenic potential of chemical compounds by observing their ability to induce mutations in non-pathogenic strains of bacteria. The findings indicated that methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate demonstrated significant mutagenic activity, raising concerns about its safety in pharmaceutical formulations .

Inhibition Studies

Research has also explored the compound's inhibitory effects on various biological pathways. For instance, investigations into its interaction with kinases have shown that it can inhibit certain kinase activities, which are crucial in cancer progression and other diseases. The inhibition of these pathways suggests potential therapeutic applications in oncology .

Analytical Methods

To study the biological activity and detect methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate in pharmaceutical products, various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : This method has been validated for the simultaneous detection and quantification of genotoxic impurities, including methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate. The method demonstrated good sensitivity with detection limits in the sub-ppm range .

- Derivatization Techniques : Due to stability issues related to the bromomethyl functionality, derivatization strategies have been developed to enhance detection capabilities. For example, preliminary studies indicated that derivatizing the compound could facilitate its analysis by LC-MS by converting reactive groups into more stable forms .

Case Studies

Several case studies highlight the implications of methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate's biological activity:

- Genotoxic Impurity Assessment : A case study focused on the evaluation of methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate as a genotoxic impurity in drug formulations. It was found that concentrations above 4 ppm could pose significant risks to patient safety during clinical trials .

- Therapeutic Potential : Another study explored its potential as a therapeutic agent through its kinase inhibition properties, suggesting that modifications to its structure could enhance selectivity and reduce toxicity while maintaining efficacy against targeted pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For example, bromomethylation can be achieved via radical-initiated or electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled light or thermal conditions. Nitration and chlorination steps require careful optimization of temperature and acid catalysts (e.g., HNO₃/H₂SO₄) to avoid over-nitration or decomposition. Yields are sensitive to steric hindrance from the nitro and chloro groups; using protecting groups (e.g., tert-butyldimethylsilyl) can improve regioselectivity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and bromomethyl group integrity. For example, the bromomethyl proton signal typically appears as a singlet near δ 4.5–5.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .

- HPLC/GC : Used to assess purity, especially to detect residual solvents or byproducts from incomplete substitution.

- Elemental Analysis : Validates stoichiometry of Br, Cl, and N atoms.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers handle safety concerns related to the bromomethyl group during synthesis?

- Methodological Answer : The bromomethyl group is a potent alkylating agent and requires strict inert atmosphere handling (e.g., nitrogen/argon) to prevent unintended reactions. Use cold trapping for volatile byproducts (e.g., HBr). Personal protective equipment (PPE) and fume hoods are mandatory. Stability tests (e.g., TGA/DSC) can preempt decomposition risks during storage .

Advanced Research Questions

Q. How does the presence of multiple electron-withdrawing groups (bromomethyl, chloro, nitro) affect reactivity in nucleophilic substitutions?

- Methodological Answer : The nitro group strongly deactivates the aromatic ring, directing electrophiles to meta positions. However, steric hindrance from bromomethyl and chloro groups can limit accessibility. Computational modeling (DFT) helps predict regioselectivity, while experimental validation via competitive reactions (e.g., Suzuki coupling) quantifies substituent effects. Solvent polarity and temperature adjustments (e.g., DMF at 80°C) can enhance reaction rates .

Q. What are the challenges in achieving regioselective bromomethylation on the benzoate ring, and how can competing side reactions be minimized?

- Methodological Answer : Competing di-substitution or ring bromination is common. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) to direct bromomethylation .

- Low-Temperature Radical Initiation : Reduces side reactions by limiting radical mobility.

- Catalytic Systems : Pd-mediated cross-coupling for controlled C–Br bond formation .

Q. How do conflicting literature reports on bromomethyl group stability under acidic/basic conditions influence experimental design?

- Methodological Answer : Discrepancies arise from varying solvent systems and substituent electronic effects. For example, nitro groups stabilize the ring under acidic nitration but may accelerate bromomethyl hydrolysis in basic conditions. Researchers should:

- Conduct pre-experiment stability assays (e.g., pH-dependent degradation studies).

- Use buffered conditions or non-aqueous solvents (e.g., THF, DCM) for acid/base-sensitive steps .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in synthesis?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted activation energies with kinetic data (e.g., via Arrhenius plots).

- In Situ Monitoring : Use techniques like IR spectroscopy to track intermediate formation.

- Parameter Adjustment : Optimize solvent polarity, catalyst loading, or substituent electronic profiles to align theory with practice .

Q. How can competing decomposition pathways during storage be systematically investigated?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC or NMR.

- Stabilizers : Test antioxidants (e.g., BHT) or desiccants in storage vials.

- Packaging : Use amber glass under inert gas to mitigate light/oxygen-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。